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Compound of Interest

Compound Name: Diisopropyl succinate

Cat. No.: B1582463 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the characterization of diisopropyl
succinate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Diisopropyl
succinate serves as a key intermediate in various industrial syntheses, including the

production of high-performance pigments. Accurate structural elucidation and purity

assessment are critical, for which NMR is the premier analytical technique. This document

outlines the experimental procedure, presents the spectral data in a clear, tabular format, and

offers a concise interpretation of the spectra.

Introduction
Diisopropyl succinate (C₁₀H₁₈O₄) is the diester formed from succinic acid and two molecules

of isopropanol.[1] Its molecular structure lends itself to straightforward analysis by NMR

spectroscopy, providing unambiguous confirmation of its identity. Due to the molecule's

symmetry, the ¹H and ¹³C NMR spectra are relatively simple and serve as excellent examples

for spectral interpretation. This note details the expected chemical shifts, multiplicities, and

assignments for all proton and carbon signals.
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The structure of diisopropyl succinate is symmetrical, which simplifies its NMR spectra. The

atom numbering scheme used for signal assignment is presented below.

Caption: Molecular structure with atom labeling for NMR assignments.

¹H and ¹³C NMR Spectroscopic Data
The NMR spectra were acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for Diisopropyl Succinate (in CDCl₃)

Signal Label
Chemical Shift
(δ ppm)

Multiplicity Integration Assignment

A 5.01 Septet 2H -OCH(CH₃)₂

B 2.57 Singlet 4H
-OC-CH₂-CH₂-

CO-

C 1.23 Doublet 12H -OCH(CH₃)₂

Table 2: ¹³C NMR Data for Diisopropyl Succinate (in CDCl₃)

Signal Label Chemical Shift (δ ppm) Assignment

1 171.76 C=O

2 67.91 -OCH(CH₃)₂

3 29.61 -OC-CH₂-CH₂-CO-

4 21.81 -OCH(CH₃)₂

Note: The spectral data presented are based on publicly available reference spectra.[2] Actual

chemical shifts can vary slightly depending on the solvent, concentration, and instrument

frequency.[1][3]
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A standardized protocol for acquiring high-quality NMR spectra of diisopropyl succinate is

provided below. This workflow ensures reproducibility and accurate data collection.

Sample Preparation

Data Acquisition

Data Processing

1. Weigh Sample
(10-20 mg diisopropyl succinate)

2. Add Solvent
(0.6-0.7 mL CDCl₃ with 0.03% TMS)

3. Dissolve
(Vortex sample until fully dissolved)

4. Transfer to NMR Tube
(5 mm diameter tube)

5. Instrument Setup
(Tune and shim magnet)

6. Acquire ¹H Spectrum
(16-32 scans)

7. Acquire ¹³C Spectrum
(1024-4096 scans)

8. Fourier Transform

9. Phase Correction

10. Baseline Correction

11. Reference Spectra
(TMS at 0.00 ppm)
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Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.

Instrumentation Details:

Spectrometer: 400 MHz (or higher) NMR Spectrometer

Solvent: CDCl₃[2]

Internal Standard: Tetramethylsilane (TMS)

Temperature: 298 K

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single pulse (zg30)

Spectral Width: ~16 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single pulse (zgpg30)

Spectral Width: ~240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024
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¹H NMR Spectrum:

Methine Protons (A, δ 5.01): The two equivalent methine (-CH) protons of the isopropyl

groups are deshielded by the adjacent ester oxygen, shifting them downfield. They are

coupled to the 12 protons of the four adjacent methyl groups (6 protons per methine),

resulting in a septet multiplicity according to the n+1 rule.

Methylene Protons (B, δ 2.57): The four protons of the two central methylene (-CH₂-) groups

are chemically equivalent due to the molecule's symmetry. As there are no adjacent non-

equivalent protons, the signal appears as a sharp singlet.

Methyl Protons (C, δ 1.23): The twelve protons of the four equivalent methyl (-CH₃) groups

are in a shielded, aliphatic environment. Each methyl group is coupled to the single adjacent

methine proton, resulting in a doublet.

¹³C NMR Spectrum:

Carbonyl Carbon (1, δ 171.76): This signal is in the characteristic downfield region for an

ester carbonyl carbon.

Methine Carbon (2, δ 67.91): The signal for the methine carbon is shifted downfield due to

the direct attachment to the electronegative oxygen atom.

Methylene Carbon (3, δ 29.61): This peak corresponds to the two equivalent central

methylene carbons of the succinate backbone.

Methyl Carbon (4, δ 21.81): This upfield signal represents the four equivalent methyl carbons

of the isopropyl groups.

Conclusion
The ¹H and ¹³C NMR spectra provide a definitive and efficient method for the structural

confirmation of diisopropyl succinate. The simplicity of the spectra, arising from the

molecule's symmetry, allows for a straightforward and unambiguous assignment of all proton

and carbon signals. The protocols and data presented in this application note serve as a

reliable reference for researchers and quality control analysts working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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